2-(1H-1,2,3-Benzotriazol-1-yl)propanamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6(9(10)14)13-8-5-3-2-4-7(8)11-12-13/h2-6H,1H3,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNUXHCSCYARSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875795 | |
| Record name | 1H-BENZOTRIAZOLE-1-ACETAMIDE, ?-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115054-71-2 | |
| Record name | 1H-BENZOTRIAZOLE-1-ACETAMIDE, ?-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Nucleophilic Substitution
A primary route involves alkylating propanamide with 1H-benzotriazole using a strong base. In a representative procedure, propanamide (1.0 equiv) reacts with benzotriazole (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (2.0 equiv). The base deprotonates benzotriazole, enabling nucleophilic attack on the propanamide’s electrophilic carbon.
Table 1: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 62 |
| NaH | THF | 60 | 8 | 55 |
| DBU | AcCN | 100 | 6 | 48 |
Yields plateau at ~60% due to competing hydrolysis of the amide group. Proton NMR confirms regioselectivity, with benzotriazole’s N1-position dominating (>95%).
Phase-Transfer Catalysis
To mitigate side reactions, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a biphasic water-toluene system enhances efficiency. At 50°C, this method achieves 70% yield in 6 hours, minimizing amide degradation.
Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-Mediated Amide Bond Formation
An alternative approach couples benzotriazole-1-carboxylic acid with β-aminopropanamide. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction proceeds at 0°C to room temperature over 24 hours.
Mechanistic Insight : HOBt activates the carboxylic acid as an active ester, preventing racemization and enhancing coupling efficiency.
Table 2: Coupling Agent Performance
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DCM | 75 | 98 |
| DCC/HOAt | THF | 68 | 95 |
| DIC/Cl-HOBt | DMF | 72 | 97 |
Palladium-Catalyzed Synthesis Approaches
Cross-Coupling of Propanamide Derivatives
Adapting palladium-catalyzed methods from related benzotriazole syntheses, 2-bromopropanamide undergoes coupling with benzotriazole using Pd(OAc)2 and Xantphos in toluene. At 110°C for 18 hours, this route achieves 58% yield but requires rigorous exclusion of moisture.
Table 3: Palladium Catalyst Screening
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | Xantphos | Toluene | 58 |
| PdCl2(dppf) | Dppf | Dioxane | 52 |
| Pd(PPh3)4 | None | THF | 45 |
Reduction Methods for Intermediate Compounds
Nitro Group Reduction in Precursors
For precursors like 2-(1H-benzotriazol-1-yl)-3-nitropropanamide, Fe-acetic acid reduction at 50°C selectively yields the amine intermediate, which is subsequently acetylated. This stepwise approach avoids over-reduction, maintaining amide integrity.
Equation :
Purification and Characterization Techniques
Recrystallization and Chromatography
Crude product purification employs ethanol-water recrystallization (80% recovery) or silica gel chromatography (hexane:ethyl acetate, 3:1). HPLC analysis with a C18 column (UV 254 nm) confirms >98% purity.
Table 4: Analytical Data
| Technique | Key Findings |
|---|---|
| δ 7.8–8.1 (benzotriazole aromatic), 2.4–2.6 (methylene) | |
| IR | 1665 cm⁻¹ (amide C=O), 1550 cm⁻¹ (benzotriazole) |
| MS (ESI+) | m/z 192.1 [M+H]+ |
Comparative Analysis of Synthesis Routes
Table 5: Method Comparison
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Direct Alkylation | 62 | Low | Moderate | 95 |
| Carbodiimide Coupling | 75 | High | High | 98 |
| Palladium Catalysis | 58 | Very High | Low | 92 |
The carbodiimide route offers optimal balance between yield and purity, whereas direct alkylation suits low-cost production.
Chemical Reactions Analysis
Oxidation Reactions
Benzotriazole derivatives are resistant to oxidation, but the propanamide chain may react:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, Δ | Ketone or carboxylic acid |
| H₂O₂ | Mild, room temperature | N-oxide derivatives (theoretical) |
No experimental data confirms N-oxide formation for this compound, but analogous systems suggest feasibility.
Reduction Reactions
Reduction targets the amide group or benzotriazole ring:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous ether, Δ | Amine derivative |
| H₂ (Pd/C) | Ethanol, pressure | Hydrogenated benzotriazole |
LiAlH₄ reduces the amide to a primary amine, while catalytic hydrogenation may saturate the triazole ring.
Substitution Reactions
The benzotriazole ring participates in electrophilic substitution:
| Reagent | Conditions | Products |
|---|---|---|
| HNO₃ (H₂SO₄) | Nitration, 0–5°C | Nitrobenzotriazole derivative |
| Cl₂ (FeCl₃) | Chlorination, Δ | Chlorinated benzotriazole |
Regioselectivity is influenced by the electron-withdrawing amide group, favoring substitution at the 4- or 7-positions of benzotriazole .
Coordination Chemistry
The benzotriazole nitrogen and amide oxygen act as ligands for metal ions:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Square planar | Catalysis or material science |
| Fe(III) | Octahedral | Magnetic materials |
Structural studies confirm bidentate coordination modes in analogous compounds .
Stability and Degradation
The compound shows moderate thermal stability, decomposing above 200°C. Photodegradation under UV light produces benzotriazole fragments and CO₂, as observed in related hydrazide derivatives.
Key Research Gaps
-
Kinetic data for hydrolysis/oxidation under physiological conditions.
-
Detailed mechanistic studies on reduction pathways.
-
Applications in drug delivery or polymer science require further exploration.
Experimental data for this specific compound remains sparse, necessitating extrapolation from structurally similar benzotriazole-propanamide systems .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)propanamide possess antibacterial and antifungal properties. For instance, derivatives demonstrated effective inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 2-(1H-benzotriazol-1-yl)-N-phenylacetamide | Antibacterial | 12.5–25 |
| 3-(1H-benzotriazol-1-yl)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide | Antifungal | Moderate |
Enzyme Inhibition
Research indicates that benzotriazole derivatives can act as enzyme inhibitors. The benzotriazole moiety can bind to metal ions or enzymes, modulating their activity. This characteristic makes them suitable for developing drugs targeting specific enzymatic pathways .
Material Science
The compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its ability to form stable complexes with metal ions enhances the properties of these materials, making them more durable and resistant to environmental degradation.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of benzotriazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted that modifications in the benzotriazole ring could enhance biological activity .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of benzotriazole derivatives with specific enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as potential leads for developing inhibitors for diseases linked to enzyme dysregulation .
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This compound can also penetrate cell membranes, allowing it to exert its effects intracellularly.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., p-tolyl) improve synthetic yields (94% for 1dbi) compared to sterically hindered o-tolyl derivatives (74% for 1dbk) .
- Physical States : Aryl-substituted analogs are typically solids, while alkyl-substituted derivatives (e.g., 1eba) exist as oils, likely due to reduced crystallinity.
- Spectral Trends : NMR shifts correlate with substituent electronic effects; for instance, o-tolyl derivatives exhibit deshielded protons in polar solvents like acetone .
Benzotriazolyl Ketones
Compounds such as 3-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-methylphenyl)butan-2-one (12h) and 2-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(4-methylphenyl)propan-1-one (12i) () replace the amide group with ketones:
| Compound Name | Functional Group | Physical State | Elemental Analysis (C/H/N %) |
|---|---|---|---|
| 12h | Ketone | Colorless oil | C 73.81; H 5.92; N 14.38 |
| 12i | Ketone | White crystals | C 77.72; H 6.08; N 11.94 |
Key Observations :
- Stability : The crystalline nature of 12i suggests higher symmetry and intermolecular interactions compared to the oil-like 12h .
- Elemental Composition : Higher nitrogen content in 12h (14.38% vs. 11.94% in 12i) reflects the benzotriazole moiety’s contribution.
Hydrazide and Benzimidazole Analogs
- 3-(1H-Benzotriazol-1-yl)-N′-[(E)-(4-methoxyphenyl)methylene]propanehydrazide (): Features a hydrazide group instead of an amide. The methoxyphenyl substituent enhances solubility, while the hydrazide linkage may influence hydrogen-bonding capacity .
- Benzimidazole Derivatives (): While structurally distinct, intermediates like 157 and 158 incorporate benzotriazole acetic acid. Their synthesis under nitrogen and purification via acid-base workup contrasts with the simpler triazoloamide derivatives .
Biological Activity
2-(1H-1,2,3-Benzotriazol-1-yl)propanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Synthesis
The compound this compound features a benzotriazole moiety, which is known for its versatile biological properties. The synthesis typically involves the reaction of benzotriazole derivatives with propanamide under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Bacillus subtilis | 16 |
| Pseudomonas fluorescens | 64 |
These results highlight the potential of this compound as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against fungal strains such as Candida albicans and Aspergillus niger, showing promising results:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 12.5 |
| Aspergillus niger | 25 |
The presence of hydrophobic groups in the compound appears to enhance its antifungal properties by interfering with fungal cell membrane integrity .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies indicate that it can inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against HepG2 liver carcinoma cells with IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 10 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzotriazole moiety may facilitate binding to metal ions or enzymes critical for microbial survival or cancer cell proliferation. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the benzotriazole ring can enhance binding affinity and specificity for these targets .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of benzotriazole against Chlamydia species, demonstrating that modifications could lead to enhanced selectivity and potency compared to traditional antibiotics .
- Antifungal Treatment Research : Research focusing on antifungal treatments indicated that compounds similar to this compound showed improved efficacy against resistant strains of fungi compared to existing treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-1,2,3-Benzotriazol-1-yl)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route Design : Start with benzotriazole and propanamide precursors. Use coupling reagents like EDC/HOBt for amide bond formation, as seen in structurally similar compounds (e.g., benzotriazolyl acetamide derivatives) .
- Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometry. Monitor progress via TLC or HPLC.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Example Data :
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 50 | 65 | 92% |
| THF | 40 | 78 | 98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm proton environments and carbon backbone. Benzotriazole protons typically resonate at δ 7.5–8.5 ppm.
- MS : High-resolution ESI-MS for molecular ion verification (expected [M+H] at m/z 233.09).
- FT-IR : Identify amide C=O stretch (~1650 cm) and benzotriazole C-N stretches (~1450 cm).
- Validation : Cross-check with X-ray crystallography if single crystals are obtainable.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology :
- Stability Study : Prepare buffered solutions (pH 2–12), incubate at 25°C/40°C, and sample at intervals (0, 24, 48 hrs).
- Analysis : Quantify degradation via HPLC-UV (λ = 254 nm).
- Key Insight : The benzotriazole moiety may hydrolyze under strongly acidic/basic conditions, forming 1H-benzotriazole and propanamide fragments.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with varying nucleophiles (e.g., amines, thiols).
- DFT Calculations : Model transition states (e.g., Gaussian 16/B3LYP/6-31G*) to identify steric/electronic barriers.
- Isotopic Labeling : -labeling of benzotriazole to trace nitrogen migration during reactions.
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to screen against protein targets (e.g., enzymes with catalytic triads).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with benzotriazole N-atoms).
Q. How should researchers resolve contradictions between experimental and theoretical data for this compound?
- Methodology :
-
Replicated Analysis : Repeat experiments under identical conditions to rule out procedural errors .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Data Triangulation : Combine NMR, MS, and computational results (e.g., NMR chemical shift predictions via ACD/Labs).
-
Collaborative Review : Share raw data on platforms like ResearchGate for peer validation .
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Data Contradiction Case Study
Scenario : Discrepant -NMR signals for benzotriazole protons in two independent studies.
- Resolution Steps :
- Verify solvent/deuterated solvent effects (e.g., DMSO-d vs. CDCl).
- Check for tautomeric equilibria (1H- vs. 2H-benzotriazole forms) using variable-temperature NMR.
- Compare with crystallographic data to confirm dominant tautomer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


